molecular formula C18H20N4OS B12241981 2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12241981
M. Wt: 340.4 g/mol
InChI Key: LAVUDKWXMWWCJB-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiazole ring and a piperidine moiety. These structural elements are often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiazole and piperidine groups. Common synthetic routes include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents to the thiazole or piperidine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the quinazolinone and thiazole moieties.

    Medicine: Due to its structural features, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and piperidine derivatives have shown efficacy.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially modulating their activity. The piperidine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit significant biological activities.

    Quinazolinone Derivatives: Molecules such as gefitinib and erlotinib, which are used in cancer therapy, contain the quinazolinone core.

    Piperidine Derivatives: Compounds like risperidone and haloperidol, which are used in psychiatric treatments, feature the piperidine ring.

Uniqueness

What sets 2-Methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of these three moieties in a single molecule. This unique structure may confer a distinct profile of biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C18H20N4OS/c1-13-20-16-5-3-2-4-15(16)17(23)22(13)12-14-6-9-21(10-7-14)18-19-8-11-24-18/h2-5,8,11,14H,6-7,9-10,12H2,1H3

InChI Key

LAVUDKWXMWWCJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CS4

Origin of Product

United States

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